Cas no 33529-01-0 (1H-Imidazole, 1-hexyl-)

1H-Imidazole, 1-hexyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole, 1-hexyl-

- 1-Hexylimidazole

- N-hexyl-imidazole

- 1-hexyl-1H-imidazole

- 1H-Imidazole,1-hexyl

- 1-n-Hexylimidazole

- 1-Subsituted 1H-imidazole,4

- N-n-hexyl-imidazole

-

- MDL: MFCD07636719

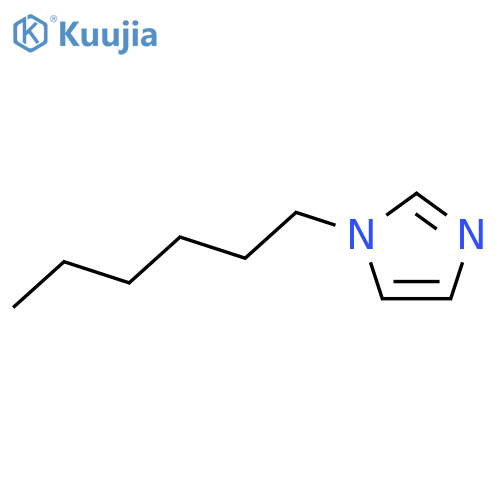

- インチ: InChI=1S/C9H16N2/c1-2-3-4-5-7-11-8-6-10-9-11/h6,8-9H,2-5,7H2,1H3

- InChIKey: KGWVFQAPOGAVRF-UHFFFAOYSA-N

- ほほえんだ: CCCCCCN1C=CN=C1

計算された属性

- せいみつぶんしりょう: 152.13100

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 17.82000

- LogP: 2.46340

1H-Imidazole, 1-hexyl- セキュリティ情報

1H-Imidazole, 1-hexyl- 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1H-Imidazole, 1-hexyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A4920712-1g |

1-hexylimidazole |

33529-01-0 | 99% | 1g |

RMB 69.60 | 2025-02-20 | |

| abcr | AB496854-250 g |

1-Hexylimidazole, 98%; . |

33529-01-0 | 98% | 250g |

€580.40 | 2023-04-19 | |

| abcr | AB496854-25 g |

1-Hexylimidazole, 98%; . |

33529-01-0 | 98% | 25g |

€180.20 | 2023-04-19 | |

| Chemenu | CM278505-5g |

1-Hexyl-1H-imidazole |

33529-01-0 | 95% | 5g |

$311 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AR750-25g |

1H-Imidazole, 1-hexyl- |

33529-01-0 | 99% | 25g |

525.0CNY | 2021-08-03 | |

| Chemenu | CM278505-100g |

1-Hexyl-1H-imidazole |

33529-01-0 | 95%+ | 100g |

$*** | 2023-05-30 | |

| abcr | AB496854-1 g |

1-Hexylimidazole, 98%; 98% |

33529-01-0 | 98% | 1g |

€108.90 | 2022-09-28 | |

| Key Organics Ltd | AS-10320-5MG |

1-Hexylimidazole |

33529-01-0 | >98% | 5mg |

£46.00 | 2023-09-09 | |

| abcr | AB496854-100 g |

1-Hexylimidazole, 98%; . |

33529-01-0 | 98% | 100g |

€422.30 | 2023-04-19 | |

| 1PlusChem | 1P003EUR-5g |

1-Hexyl-1H-imidazole |

33529-01-0 | 95% | 5g |

$15.00 | 2025-02-19 |

1H-Imidazole, 1-hexyl- 関連文献

-

Anil H. N. Rao,SangYong Nam,Tae-Hyun Kim J. Mater. Chem. A 2015 3 8571

-

Yusuke Funasako,Misaki Nosho,Tomoyuki Mochida Dalton Trans. 2013 42 10138

-

Patrick M. J. Szell,Antti Siiskonen,Luca Catalano,Gabriella Cavallo,Giancarlo Terraneo,Arri Priimagi,David L. Bryce,Pierangelo Metrangolo New J. Chem. 2018 42 10467

-

Sebastian Stein,Anton Mordvinkin,Brigitte Voit,Hartmut Komber,Kay Saalw?chter,Frank B?hme Polym. Chem. 2020 11 1188

-

Mohamed Darari,Edoardo Domenichini,Antonio Francés-Monerris,Cristina Cebrián,Kevin Magra,Marc Beley,Mariachiara Pastore,Antonio Monari,Xavier Assfeld,Stefan Haacke,Philippe C. Gros Dalton Trans. 2019 48 10915

-

Nassir N. Al-Mohammed,Rusnah Syahila Duali Hussen,Yatimah Alias,Zanariah Abdullah RSC Adv. 2015 5 2869

-

Prasanta Kumar Behera,Subhra Mohanty,Virendra Kumar Gupta Polym. Chem. 2021 12 1598

-

Christopher J. Serpell,James Cookson,Amber L. Thompson,Christopher M. Brown,Paul D. Beer Dalton Trans. 2013 42 1385

-

Vsevolod Khlebnikov,Marion Heckenroth,Helge Müller-Bunz,Martin Albrecht Dalton Trans. 2013 42 4197

-

10. Tetrakis-imidazolium and benzimidazolium ionic liquids: a new class of biodegradable surfactantsNassir N. Al-Mohammed,Rusnah Syahila Duali Hussen,Tammar Hussein Ali,Yatimah Alias,Zanariah Abdullah RSC Adv. 2015 5 21865

1H-Imidazole, 1-hexyl-に関する追加情報

1H-Imidazole, 1-hexyl- (CAS No. 33529-01-0): An Overview and Recent Advances

1H-Imidazole, 1-hexyl- (CAS No. 33529-01-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 1-hexylimidazole, is a derivative of imidazole with a hexyl substituent attached to the nitrogen atom at position 1. The unique structural properties of 1H-Imidazole, 1-hexyl- make it an important building block in the synthesis of various bioactive molecules and functional materials.

The imidazole ring is a fundamental structure in many biologically active compounds, including histidine residues in proteins and several pharmaceutical agents. The introduction of an alkyl chain, such as the hexyl group in 1H-Imidazole, 1-hexyl-, can significantly alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and biological activity. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Recent research has highlighted the potential applications of 1H-Imidazole, 1-hexyl- in various areas. In medicinal chemistry, this compound has been explored as a scaffold for the development of novel antifungal agents. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1H-Imidazole, 1-hexyl- exhibited potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The enhanced lipophilicity conferred by the hexyl substituent was found to improve cell membrane permeability and target binding affinity.

In addition to its antifungal properties, 1H-Imidazole, 1-hexyl- has shown promise in the development of anticancer drugs. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action involves the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis. These findings underscore the potential of 1H-Imidazole, 1-hexyl- as a lead compound for further drug development.

Beyond its biological applications, 1H-Imidazole, 1-hexyl- has also found use in materials science. The unique electronic properties of imidazoles make them suitable for applications in organic electronics and catalysis. A study published in the Journal of Materials Chemistry C reported the synthesis of conductive polymers incorporating 1H-Imidazole, 1-hexyl-. These polymers exhibited high electrical conductivity and stability, making them promising candidates for use in flexible electronics and energy storage devices.

The synthetic accessibility of 1H-Imidazole, 1-hexyl- further enhances its appeal as a versatile building block. Several efficient synthetic routes have been developed to prepare this compound on both laboratory and industrial scales. One common method involves the reaction of hexylamine with imidazolium salts followed by deprotonation to form the desired product. The mild reaction conditions and high yields make this approach particularly attractive for large-scale production.

In conclusion, 1H-Imidazole, 1-hexyl- (CAS No. 33529-01-0) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have positioned it as a valuable tool for researchers seeking to develop novel bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific endeavors.

33529-01-0 (1H-Imidazole, 1-hexyl-) 関連製品

- 67319-76-0(4-(1H-imidazol-1-yl)butan-1-amine)

- 33529-02-1(1-Decyl-1H-imidazole)

- 178631-05-5(1-Hexyl-3-methylimidazolium iodide)

- 528818-81-7(1-Butyl-3-methylimidazolium hydroxide)

- 35203-44-2(1-Propyl-1H-imidazole)

- 4303-67-7(1-Dodecylimidazole)

- 21252-69-7(1-Octylimidazole)

- 53657-09-3(1-Heptyl-1h-imidazole)

- 81995-09-7(1H-Imidazolium,3-dodecyl-1-methyl-, iodide (1:1))

- 65039-05-6(1-Butyl-3-methylimidazolium Iodide)